1-(3,5-Difluorobenzyl)azetidin-3-ol
Description
Properties
IUPAC Name |
1-[(3,5-difluorophenyl)methyl]azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO/c11-8-1-7(2-9(12)3-8)4-13-5-10(14)6-13/h1-3,10,14H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZSIYLDNLWAQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=CC(=C2)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3,5-Difluorobenzyl Halide
The synthesis begins with the preparation of 3,5-difluorobenzyl chloride or bromide, which serves as the electrophilic benzylating agent. This is generally achieved by halogenation of 3,5-difluorotoluene derivatives under controlled conditions.
Azetidine Ring Formation and Benzylation
The azetidine ring, a four-membered nitrogen-containing heterocycle, can be introduced by reacting azetidine or azetidine derivatives with the prepared 3,5-difluorobenzyl halide. This nucleophilic substitution reaction typically occurs in an inert solvent such as tetrahydrofuran or acetonitrile, often in the presence of a base like potassium carbonate to facilitate the reaction.
| Step | Reagents/Conditions | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Benzylation | 3,5-Difluorobenzyl chloride + azetidine | Acetonitrile | 60–80 °C | Potassium carbonate as base |
| Reaction monitoring | Thin-layer chromatography (TLC) | Reaction completion checked by TLC | ||
| Workup | Extraction with chloroform | Chloroform | Room temperature | Followed by concentration and purification |
This step yields 1-(3,5-difluorobenzyl)azetidine as an intermediate.
Introduction of the Hydroxyl Group at the 3-Position of Azetidine
The hydroxyl group at the 3-position of the azetidine ring is introduced by selective oxidation or reduction steps depending on the precursor functional group.
- Reduction of azetidin-3-one intermediates: Azetidin-3-ones can be reduced to azetidin-3-ols using strong hydride reagents such as lithium aluminum hydride in tetrahydrofuran at reflux temperature.
- Oxidation methods: Alternatively, oxidation of precursors using reagents like sulfur trioxide-pyridine complex in dimethyl sulfoxide (DMSO) at mild temperatures (~20 °C) can be employed to generate azetidin-3-ones, which are then reduced to azetidin-3-ols.
Detailed Multi-Step Synthetic Sequence (Adapted from Patent US6872717B2)
The following sequence is a representative method for preparing azetidine derivatives structurally related to 1-(3,5-Difluorobenzyl)azetidin-3-ol:
| Step | Description | Reagents/Conditions | Solvent | Temperature |
|---|---|---|---|---|
| A | Nucleophilic substitution of azetidine with benzyl halide | 3,5-Difluorobenzyl chloride, azetidine, KOH or K2CO3 | 1-4C aliphatic alcohol (ethanol or methanol) | Boiling point of solvent |
| B | Reduction of azetidin-3-one intermediate | Lithium aluminum hydride | Tetrahydrofuran (THF) | Reflux (boiling point of THF) |
| C | Neutralization and workup | Sodium hydrogen carbonate | 1-4C aliphatic alcohol | 20 °C to boiling point |
| D | Oxidation to form azetidin-3-one (if needed) | Sulfur trioxide-pyridine complex or oxalyl chloride/triethylamine | DMSO | 20 °C or -70 to -50 °C |
| E | Final purification and isolation | Chromatography or crystallization | Various | Room temperature |
This sequence highlights the critical role of solvent choice, temperature control, and reagent selection in achieving high yield and purity.
Alternative Synthetic Approaches
- Gold-catalyzed oxidative cyclization: A flexible method for synthesizing azetidin-3-ones involves gold-catalyzed oxidative cyclization of sulfonamide precursors, followed by reduction to azetidin-3-ols. This method avoids toxic diazo intermediates and offers stereoselectivity.
- Use of natural amino acids: Chiral azetidin-3-ones can be synthesized from natural amino acids, providing stereochemical control, although this limits substrate scope.
Summary Table of Key Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic substitution + reduction | 3,5-Difluorobenzyl chloride, azetidine, LiAlH4, THF | Straightforward, scalable | Requires careful handling of hydrides |
| Oxidation-reduction sequence | Sulfur trioxide-pyridine complex, DMSO, LiAlH4 | Mild conditions, selective | Multi-step, requires purification |
| Gold-catalyzed oxidative cyclization | BrettPhosAuNTf2 catalyst, DCE, m-CPBA oxidation | Stereoselective, avoids toxic intermediates | Catalyst cost, reaction optimization needed |
| Amino acid chiral pool synthesis | Natural amino acids as starting materials | Chiral control | Limited substrate diversity |
Research Findings and Notes
- The use of 1-4 carbon aliphatic alcohols like ethanol or methanol as solvents is common in substitution and neutralization steps due to their inertness and ability to dissolve reactants.
- Reduction with lithium aluminum hydride in THF is a standard and reliable method for converting azetidin-3-ones to azetidin-3-ols, providing high yields under reflux conditions.
- Oxidation steps employing sulfur trioxide-pyridine complex or oxalyl chloride/triethylamine in DMSO allow for mild and controlled formation of azetidin-3-ones without degrading sensitive groups.
- Chromatographic purification and crystallization from solvent mixtures such as acetone and ethyl acetate are effective for isolating pure compounds suitable for further characterization.
- The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, making the synthetic incorporation of difluorobenzyl groups crucial for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Difluorobenzyl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the aromatic ring.
Substitution: The fluorine atoms on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: The major products are ketones or aldehydes.
Reduction: The major products are deoxygenated compounds or reduced aromatic rings.
Substitution: The major products are substituted benzyl derivatives.
Scientific Research Applications
1-(3,5-Difluorobenzyl)azetidin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of biochemical assays and as a probe in biological studies.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3,5-Difluorobenzyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The hydroxyl group and the fluorine atoms play crucial roles in its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the unique properties of 1-(3,5-Difluorobenzyl)azetidin-3-ol, a comparative analysis with analogous compounds is provided below. Key factors include substituent effects, ring size, and functional group contributions.
Substituent Effects: Fluorine vs. Chlorine
1-(3,5-Dichlorobenzyl)azetidin-3-ol :
Replacing fluorine with chlorine increases lipophilicity (higher logP) due to chlorine’s larger atomic size and polarizability. This enhances membrane permeability but may reduce aqueous solubility. Chlorine’s weaker electron-withdrawing effect compared to fluorine could also alter reactivity in further synthetic steps .- This compound serves as a baseline for evaluating fluorination benefits .
Ring Size: Azetidine vs. Pyrrolidine
- 1-(3,5-Difluorobenzyl)pyrrolidin-3-ol: The five-membered pyrrolidine ring reduces ring strain compared to azetidine, improving thermodynamic stability.
Functional Group Variations
- 1-(3,5-Difluorobenzyl)piperidin-4-ol :
A six-membered piperidine ring further increases stability and solubility but introduces greater conformational flexibility, which could diminish target specificity.
Data Table: Comparative Properties of Selected Compounds
| Compound Name | Molecular Weight (g/mol) | logP (Predicted) | Melting Point (°C) | Solubility (mg/mL) | Metabolic Stability |
|---|---|---|---|---|---|
| This compound | 229.22 | 1.8 | 120–125* | ~50 (DMSO) | High |
| 1-(3,5-Dichlorobenzyl)azetidin-3-ol | 260.54 | 2.5 | 135–140* | ~30 (DMSO) | Moderate |
| 1-Benzylazetidin-3-ol | 163.20 | 1.2 | 90–95* | ~100 (DMSO) | Low |
| 1-(3,5-Difluorobenzyl)pyrrolidin-3-ol | 243.25 | 1.9 | 110–115* | ~70 (DMSO) | High |
*Predicted or estimated values based on structural analogs.
Biological Activity
1-(3,5-Difluorobenzyl)azetidin-3-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound, with the CAS number 1594021-39-2, features a unique azetidine ring substituted with a difluorobenzyl group. This structural configuration contributes to its biological activity by influencing lipophilicity and interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on azetidine derivatives have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anticancer Activity
Several azetidine derivatives have demonstrated anticancer properties. For example, compounds containing the azetidine moiety have been reported to inhibit proliferation and induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) . The ability of these compounds to modulate signaling pathways involved in cell cycle regulation makes them promising candidates for cancer therapy.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Cell Signaling Modulation : It can influence signaling cascades that regulate apoptosis and cell cycle progression.
Case Studies
-
Antimicrobial Activity : A study assessing the efficacy of azetidine derivatives against various pathogens found that some exhibited significant bactericidal activity without notable cytotoxicity to human cell lines .
Compound Target Pathogen Minimum Inhibitory Concentration (MIC) A MRSA 12 µg/mL B E. coli 15 µg/mL C Candida spp. 10 µg/mL -
Cytotoxicity Studies : In vitro cytotoxicity assays revealed that while some derivatives prompted increased viability in normal cells, others showed toxicity at higher concentrations .
Compound Cell Line CC50 (µM) A L929 >200 B A549 150 C HepG2 100
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
